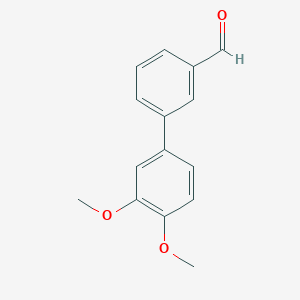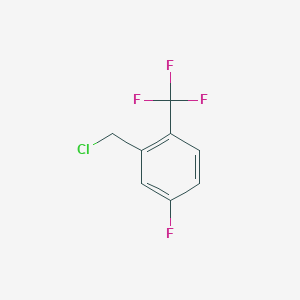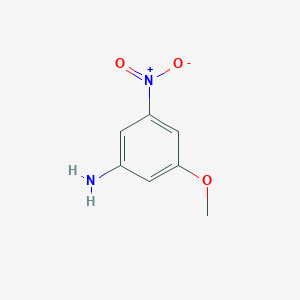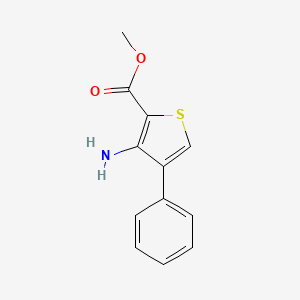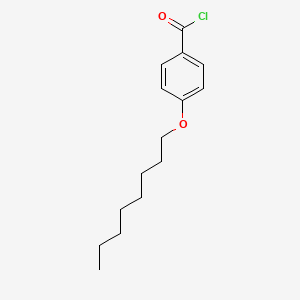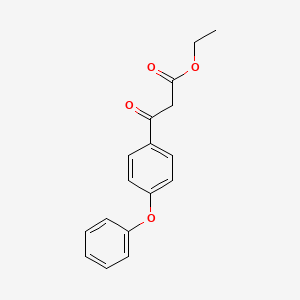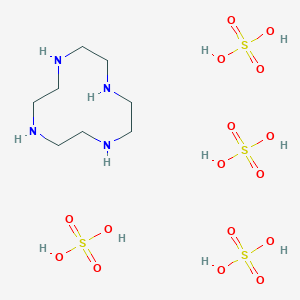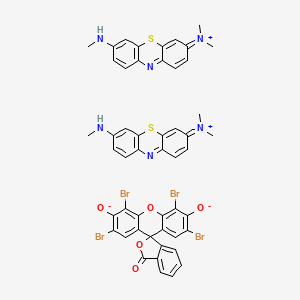
Azure B eosinate
Overview
Description
Azure B eosinate is a chemical compound with the molecular formula C20H6Br4O5 ⋅ 2C15H16N3S and a molecular weight of 1186.62 g/mol . It is a derivative of Azure B, a dye commonly used in biological staining, particularly in the Giemsa stain, which is used for the microscopic examination of blood smears . This compound is known for its vibrant blue color and is used in various staining techniques to differentiate cellular components.
Mechanism of Action
Target of Action
Azure B eosinate is a multifunctional dye . It is used in biological experiments to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . .
Mode of Action
The mode of action of this compound is primarily through its interaction with light. As a dye, it absorbs light in the visible region of the electromagnetic spectrum . This property is utilized in various applications, including diagnostic assays and histology . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to help researchers observe and analyze various biological structures and processes . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its light absorption properties can be affected by the intensity and wavelength of the incident light . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azure B eosinate is typically synthesized by reacting Azure B with eosin. The process involves the oxidation of methylene blue to crude Azure A using hydrochloric acid and potassium dichromate, followed by reduction with formaldehyde under reflux conditions . The resulting Azure B is then reacted with eosin to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation and reduction reactions, followed by purification steps to ensure the consistency and quality of the dye. The process includes:
Oxidation: Methylene blue is oxidized using hydrochloric acid and potassium dichromate.
Reduction: The oxidized product is reduced with formaldehyde under reflux.
Reaction with Eosin: The reduced product (Azure B) is reacted with eosin to form this compound.
Purification: The final product is purified through filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Azure B eosinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced back to its parent compound, Azure B.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium dichromate and hydrochloric acid are commonly used.
Reduction: Formaldehyde is used under reflux conditions.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products:
Oxidation Products: Different oxidation states of Azure B.
Reduction Products: Azure B.
Substitution Products: Various substituted derivatives of this compound.
Scientific Research Applications
Azure B eosinate has a wide range of applications in scientific research, including:
Chemistry: Used as a staining agent in various chemical analyses.
Biology: Commonly used in the Giemsa stain for differentiating cellular components in blood smears.
Industry: Employed in the manufacturing of diagnostic kits and staining solutions.
Comparison with Similar Compounds
- Azure A eosinate
- Azure C eosinate
- Methylene blue eosinate
Comparison: Azure B eosinate is unique due to its specific staining properties and its ability to produce a vibrant blue color. Compared to Azure A and Azure C eosinates, this compound provides more consistent and reliable staining results. Methylene blue eosinate, while similar, does not offer the same level of specificity and intensity in staining .
Properties
IUPAC Name |
dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.2C15H15N3S/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;2*1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12/h1-6,25-26H;2*4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBQBFXQRBYYGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H38Br4N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211351 | |
| Record name | Azure B eosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1186.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62298-42-4 | |
| Record name | Azure B eosinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062298424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azure B eosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


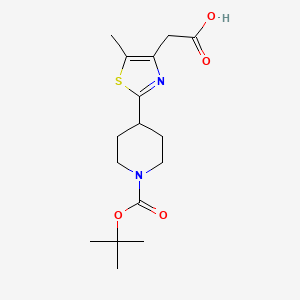
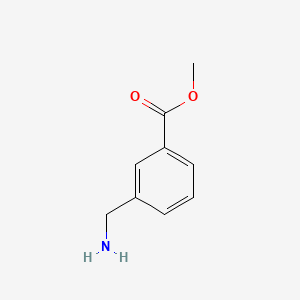
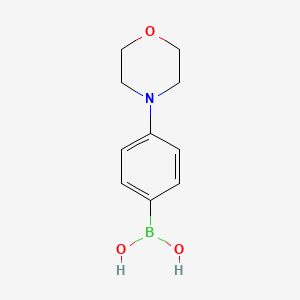
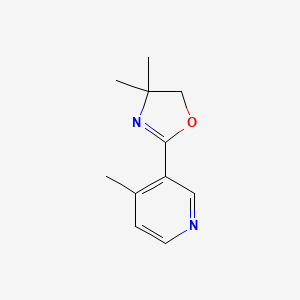
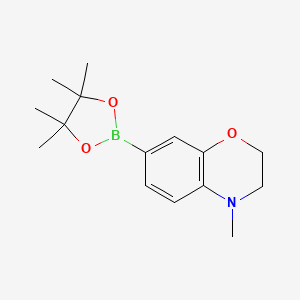
![Methyl benzo[b]thiophene-2-carboxylate](/img/structure/B1585965.png)
